N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea
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Overview
Description
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as CMPT, is a synthetic compound that has garnered interest in scientific research due to its potential therapeutic applications. CMPT belongs to a class of compounds known as thioureas, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it has been proposed that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival pathways. Additionally, it has been suggested that this compound may induce oxidative stress and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system by increasing the production of cytokines, which are involved in immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in aqueous solutions is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models. Finally, there is potential for the development of this compound-based therapeutics for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2-chloroaniline with 4-methoxybenzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is purified via recrystallization and characterized using spectroscopic techniques.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-12-8-6-11(7-9-12)10-17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGOWFJOUTHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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